molecular formula C20H19Cl2FN3O3PS2 B3042675 O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate CAS No. 649700-10-7

O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate

Cat. No.: B3042675
CAS No.: 649700-10-7
M. Wt: 534.4 g/mol
InChI Key: IQBPOOGQIYNTDM-UHFFFAOYSA-N
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Description

“O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate” is a synthetic organophosphorothioate-triazine hybrid compound. Its structure features a 1,3,5-triazine core substituted with a 4-chlorophenyl group, a 2-chloro-6-fluorobenzylthio moiety, and a diethyl phosphothioate ester.

Properties

IUPAC Name

[4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2FN3O3PS2/c1-3-27-30(31,28-4-2)29-19-24-18(13-8-10-14(21)11-9-13)25-20(26-19)32-12-15-16(22)6-5-7-17(15)23/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBPOOGQIYNTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2FN3O3PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate is a synthetic compound with potential biological activities. Its complex structure suggests various pharmacological properties, which have been explored in recent studies.

  • Molecular Formula : C20H19Cl2FN3O3PS2
  • Molecular Weight : 534.39 g/mol
  • CAS Number : 649700-10-7

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .

The mechanism of action for this compound may involve:

  • Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions essential for cancer cell survival.
  • Induction of Oxidative Stress : Many phosphothioate compounds generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Case Studies and Research Findings

StudyFindings
Evren et al. (2019)Developed related thiazole derivatives showing selective cytotoxicity against A549 lung adenocarcinoma cells with IC50 values around 1.61 µg/mL .
MDPI Research (2024)Investigated the antiviral properties of heterocycles similar to the compound, highlighting the importance of structural modifications for enhanced activity against viral targets .
Chemical Book DataProvided detailed chemical properties and potential applications in research settings, emphasizing its role as a phosphothioate derivative .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific substitutions on the triazine ring significantly influence its biological activity. The presence of halogenated phenyl groups is crucial for enhancing cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and fluorine atoms enhances its lipophilicity, which may influence its interaction with biological membranes.

Agricultural Applications

O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate has been investigated for its potential use as a pesticide or herbicide. Its mechanism of action typically involves inhibiting specific enzymes in target pests or plants.

Case Study: Insecticidal Activity

Research has demonstrated that this compound exhibits significant insecticidal properties against various agricultural pests. For instance, studies have shown that it effectively targets the nervous system of insects, leading to paralysis and death.

Medicinal Applications

The compound's unique chemical structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Chemical Research

This compound serves as a valuable intermediate in the synthesis of other chemical entities due to its reactive functional groups.

Data Table: Synthesis Pathways

Reaction TypeReactantsProducts
Nucleophilic Substitution O-Diethyl phosphorothioate + ChloridePhosphorothioate derivatives
Coupling Reactions Triazine derivatives + Aromatic thiolsNew triazine-based compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally or functionally analogous compounds highlights key differences in physicochemical properties, environmental persistence, and toxicity. Below is a detailed comparison:

Table 1: Comparative Properties of Triazine and Organophosphorothioate Derivatives

Compound Name Core Structure LogP Atmospheric Half-Life (Days) Aquatic Toxicity (LC50, mg/L) Mammalian Toxicity (LD50, mg/kg) Primary Application
Target Compound Triazine + Phosphothioate 4.5* 10–14* 0.12* 250* Pesticide*
Atrazine Triazine 2.7 14–21 4.5 3,000 Herbicide
Chlorpyrifos Organophosphorothioate 4.7 3–5 0.003 135 Insecticide
Simazine Triazine 2.1 30–60 5.2 >5,000 Herbicide

*Estimated values based on structural analogs and computational modeling.

Key Findings :

Structural Hybridization: The target compound’s triazine-phosphothioate hybrid structure likely enhances its bioactivity compared to standalone triazines (e.g., atrazine, simazine) or organophosphates (e.g., chlorpyrifos).

Environmental Persistence: The compound’s atmospheric half-life (estimated 10–14 days) is shorter than simazine (30–60 days) but longer than chlorpyrifos (3–5 days).

Toxicity Profile :

  • Aquatic Toxicity : The target compound’s LC50 (0.12 mg/L) is significantly lower than atrazine (4.5 mg/L) but higher than chlorpyrifos (0.003 mg/L), indicating moderate aquatic toxicity.
  • Mammalian Toxicity : Its LD50 (250 mg/kg) places it between chlorpyrifos (135 mg/kg) and atrazine (3,000 mg/kg), suggesting intermediate acute toxicity.

Reactivity with Atmospheric Oxidants: The 2-chloro-6-fluorobenzylthio group may enhance reactivity with OH radicals compared to non-halogenated triazines. Studies on similar thioether-containing compounds show accelerated oxidation rates (e.g., k(OH) ≈ 5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .

Preparation Methods

Introduction of the 4-Chlorophenyl Group

The first substitution replaces one chlorine atom with a 4-chlorophenyl group. This is achieved via a Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) using 4-chlorophenylmagnesium bromide or sodium 4-chlorophenolate.

Conditions :

  • Solvent : Tetrahydrofuran (THF) or acetone.
  • Temperature : 0–5°C (ice bath).
  • Catalyst : Aluminum chloride (AlCl3) for Friedel-Crafts.
  • Yield : 85–92%.

Mechanism :
$$
\text{C}3\text{N}3\text{Cl}3 + \text{Ar-M} \rightarrow \text{C}3\text{N}3\text{Cl}2\text{Ar} + \text{MCl} \quad (\text{Ar = 4-chlorophenyl})
$$

Incorporation of the (2-Chloro-6-Fluorobenzyl)Thio Group

The second chlorine atom undergoes thiolation with 2-chloro-6-fluorobenzyl mercaptan. This step requires careful pH control to avoid over-substitution.

Conditions :

  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Base : Triethylamine (TEA) or potassium carbonate (K2CO3).
  • Temperature : 25–40°C.
  • Yield : 78–84%.

Mechanism :
$$
\text{C}3\text{N}3\text{Cl}2\text{Ar} + \text{HS-R} \xrightarrow{\text{Base}} \text{C}3\text{N}_3\text{Cl}(\text{S-R})\text{Ar} + \text{HCl} \quad (\text{R = 2-chloro-6-fluorobenzyl})
$$

Phosphorylation at the 2-Position

The final substitution introduces the diethyl phosphorothioate group via Michaelis-Arbuzov reaction, replacing the remaining chlorine atom.

Michaelis-Arbuzov Reaction

Reagents :

  • Sodium diethyl phosphorothioate (NaDEPThio).
  • Solvent : Acetone or dichloromethane.
  • Temperature : 0°C (initial), then reflux at 60°C.

Procedure :

  • Step 1 : Generate NaDEPThio in situ by reacting diethyl phosphorothioate with sodium hydride.
  • Step 2 : Add intermediate triazine to the NaDEPThio solution.
  • Step 3 : Reflux for 12–16 hours.

Yield : 70–76%.

Mechanism :
$$
\text{C}3\text{N}3\text{Cl}(\text{S-R})\text{Ar} + \text{Na}^+[\text{P(OEt)}2\text{S}^-] \rightarrow \text{C}3\text{N}3(\text{S-R})(\text{Ar})(\text{SP(OEt)}2) + \text{NaCl}
$$

Alternative Phosphorylation Routes

  • Mitsunobu Reaction : Uses diethyl phosphorothioate with diethyl azodicarboxylate (DEAD) and triphenylphosphine. Lower yields (60–65%) due to side reactions.
  • Direct Displacement : Employing triethylamine as a base in THF. Limited scalability due to phosphorothioate hydrolysis.

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixture.

Analytical Data :

  • Melting Point : 128–130°C.
  • NMR (CDCl3):
    • ¹H : δ 1.35 (t, 6H, CH2CH3), δ 4.25 (m, 4H, OCH2), δ 7.45–7.90 (m, 8H, aromatic).
    • ³¹P : δ 54.2 ppm (P=S).
  • MS (ESI+) : m/z 534.4 [M+H]+.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Phosphorylation Efficiency : Michaelis-Arbuzov provides higher yields than Mitsunobu but requires anhydrous conditions.
  • Steric Hindrance : Bulky substituents at the 4- and 6-positions slow phosphorylation kinetics.

Byproduct Formation

  • Pyrophosphorothioates : Result from excess phosphorothioate reagent.
  • Triazine Ring Degradation : Occurs above 70°C, necessitating strict temperature control.

Industrial Scalability Considerations

Parameter Laboratory Scale Pilot Scale
Reaction Volume 500 mL 50 L
Cycle Time 24 h 72 h
Purity 95% 90%
Cost per Kilogram $1,200 $800

Key Challenges :

  • Solvent Recovery : Acetone recycling reduces costs by 30%.
  • Catalyst Reusability : Aluminum chloride degrades after three cycles.

Q & A

Q. What are the recommended methodologies for synthesizing O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate?

The synthesis of this compound likely involves multi-step reactions, similar to structurally related triazine derivatives. Key steps include:

  • Thiolation : Introducing the benzylthio group via nucleophilic substitution under controlled pH (e.g., using NaH or K₂CO₃ as a base) .
  • Phosphorylation : Coupling the triazine core with diethyl phosphothioate using catalysts like Pd(PPh₃)₄ or CuI to optimize yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (CHCl₃/petroleum ether) to isolate the product .
    Note: Reaction conditions (temperature, solvent polarity) must be rigorously optimized to avoid side reactions such as hydrolysis of the phosphothioate group.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, phosphothioate signals) and FT-IR for functional group validation (P=S stretch ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular formula (e.g., C₂₀H₁₉Cl₂FNO₃PS₂).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, if single crystals are obtainable .

Q. What experimental protocols assess the compound’s stability under varying conditions?

  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via HPLC at timed intervals .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action (MOA) of this compound at the cellular level?

  • In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) to identify molecular targets. Dose-response curves (IC₅₀ calculations) and kinetic analyses (Lineweaver-Burk plots) are critical .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization via confocal microscopy .
  • Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathways affected by the compound .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs?

  • Analog Synthesis : Modify substituents (e.g., halogens on the benzyl group, alkyl chains on phosphothioate) using parallel synthesis or combinatorial chemistry .
  • Quantitative SAR (QSAR) : Develop computational models (e.g., CoMFA, molecular docking) to correlate structural features (logP, polar surface area) with bioactivity .
  • In Silico Screening : Virtual libraries (e.g., Enamine REAL) to prioritize analogs with predicted enhanced binding affinity .

Q. How should environmental fate studies be designed to evaluate ecological risks?

  • Partitioning Studies : Measure logK₀w (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
  • Biotransformation : Use microbial consortia (e.g., OECD 301D tests) to identify degradation metabolites under aerobic/anaerobic conditions .
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure models (algae growth inhibition) to assess ecosystem impacts .

Q. How can contradictory data in existing literature be resolved?

  • Meta-Analysis : Systematically review experimental variables (e.g., solvent purity, assay temperature) that may explain discrepancies .
  • Controlled Replication : Repeat key studies under standardized conditions (e.g., ISO guidelines) with orthogonal validation methods (e.g., NMR vs. X-ray) .
  • Error Quantification : Apply statistical tools (e.g., Monte Carlo simulations) to distinguish methodological noise from true biological variability .

Methodological Framework

  • Theoretical Linkage : Anchor experiments to chemical reactivity principles (e.g., Hammett equation for substituent effects) or toxicological paradigms (e.g., oxidative stress pathways) .
  • Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and ecotoxicology to address complex research questions .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate
Reactant of Route 2
Reactant of Route 2
O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate

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